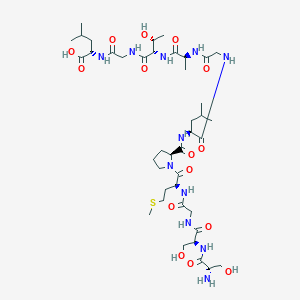
Pep1-TGL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide containing the 'TGL' motif that corresponds to the C-terminus of the AMPA receptor GluR1 subunit.
科学的研究の応用
1. Transglutaminase (TG) in Protein Crosslinking
Transglutaminase (TG) plays a critical role in creating nondisulfide covalent crosslinks between peptide-bound glutaminyl residues and e-amino groups of lysine residues in proteins. It is used for polymerizing proteins from various sources, such as wheat, soy, and barley, through the formation of intermolecular crosslinks. This process significantly alters the electrophoretic properties of the proteins involved (Başman, Köksel, & Ng, 2002).
2. Multimodality Reporter Gene Imaging
Pep1-TGL has been utilized in developing genetic reporter systems for multimodality imaging of molecular-genetic processes. This application combines fluorescence, bioluminescence, and nuclear imaging techniques, demonstrating the versatility of Pep1-TGL in various scientific research contexts (Ponomarev et al., 2004).
3. Folate Receptor-Specific Intracellular Drug Delivery
Pep1, when combined with folic acid, forms a novel carrier system for targeted intracellular delivery. This liposomal system demonstrates significant potential in drug delivery applications, particularly in targeting specific cell types or receptors (Kang et al., 2015).
4. Glucagon-Like Peptide-1 Secretion Stimulation
Oligopeptides, including Pep1-TGL, have been found to stimulate glucagon-like peptide-1 secretion through specific sensory mechanisms. This research highlights the potential of Pep1-TGL in studying and manipulating hormone secretion processes (Diakogiannaki et al., 2013).
5. Role in Plant Defense Responses
Pep1 plays a significant role in activating defense responses in plants. It has been identified as a receptor for defense-related Pep peptides, contributing to the plant's immune system against pathogens (Yamaguchi et al., 2010).
6. Treatment of Atopic Dermatitis
Pep1-TGL has been explored for the treatment of atopic dermatitis through topical preparations. It shows promise in improving skin barrier function and regulating immune responses associated with the condition (Kang et al., 2010).
7. Inhibition of Plant Peroxidase Activity
Pep1 functions as an inhibitor of plant peroxidases, thereby suppressing early immune responses in plants. This discovery provides insights into the interaction of pathogens with plant immune systems and could have implications for agricultural practices (Hemetsberger et al., 2012).
特性
分子式 |
C41H71N11O15S |
|---|---|
分子量 |
990.14 |
IUPAC名 |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H71N11O15S/c1-20(2)13-26(36(61)43-15-30(56)46-22(5)34(59)51-33(23(6)55)39(64)45-17-32(58)48-27(41(66)67)14-21(3)4)49-38(63)29-9-8-11-52(29)40(65)25(10-12-68-7)47-31(57)16-44-37(62)28(19-54)50-35(60)24(42)18-53/h20-29,33,53-55H,8-19,42H2,1-7H3,(H,43,61)(H,44,62)(H,45,64)(H,46,56)(H,47,57)(H,48,58)(H,49,63)(H,50,60)(H,51,59)(H,66,67)/t22-,23+,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



